This compound can be sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under different identifiers. Its classification falls under the category of bioactive compounds, particularly those that exhibit anticancer properties due to their interaction with specific molecular targets involved in cellular processes.
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves several steps:
The yield of these reactions can vary significantly based on the specific conditions used, including temperature, catalyst choice (e.g., palladium-based catalysts), and reaction time. Typical yields reported can range from 70% to over 90% depending on the optimization of these parameters.
The molecular formula of this compound is , with a molecular weight of approximately 356.35 g/mol. The structure features:
The InChI key for this compound is InChI=1S/C18H16N4O4/c1-11-7-12(20)9-15(13(11)21)19(24)22(15)14(23)17(25)10-5-3-2-4-6(10)8/h2-7H,8H2,(H2,19,24)(H,21,23)
which provides a unique identifier for computational analyses.
This compound undergoes various chemical reactions:
Reagents commonly used include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to avoid side reactions.
The mechanism of action for 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its binding to specific enzymes or receptors that regulate cell cycle progression.
Thermal analysis methods such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
The applications of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide are diverse:
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 22252-07-9
CAS No.: 610764-96-0